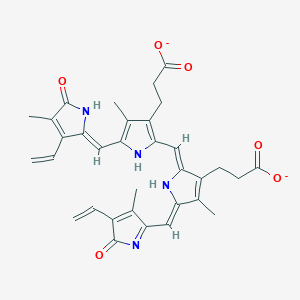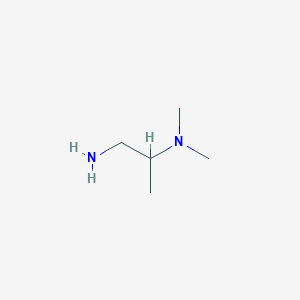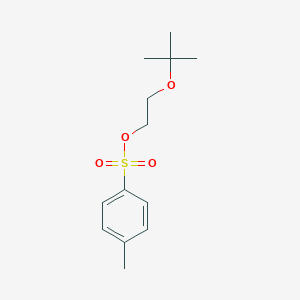
2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H25NO6S and a molecular weight of 359.44 . It is also known by other names such as BocNH-PEG2-Tos, NHBoc-PEG2-Tos, and Tos-PEG2-NH-Boc .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” were not found in the search results, similar compounds are often synthesized using tert-butyl alcohol and other reagents. More detailed synthesis methods may be found in specialized chemical literature or databases.Molecular Structure Analysis
The InChI code for “2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-(Tert-butoxy)ethyl 4-methylbenzenesulfonate” is soluble in DMSO at a concentration of 250 mg/mL (695.53 mM) . It should be stored in a dark place, sealed, and dry at 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications : A study by Moshurchak, Buhrmester, and Dahn (2005) in the "Journal of The Electrochemical Society" found that a related compound, 2,5-Di-tert-butyl-1,4-dimethoxybenzene, effectively protects LiFePO4-based Li-Ion batteries from overcharge and overdischarge. However, its stability is compromised at potentials above 4.2 V (Lee Moshurchak, C. Buhrmester, & J. Dahn, 2005).
Antioxidant Activities : Huang et al. (2018) in the "Czech Journal of Food Sciences" reported strong antioxidant activities for compounds such as 2-(tert-Butyl)-5-methylbenzene-1,4-diol, highlighting the potential of similar compounds in biochemical applications (Y. Huang, Zhi-Yan Jiang, X. Liao, J. Hou, & Xinchu Weng, 2018).
Toxicological Studies : Shormanov, Tsatsua, and Astashkina (2017) developed a method to determine minimal quantities of 2,4-di-tert-butyl hydroxybenzene in biological materials, enabling toxicological studies of organs and blood (V. K. Shormanov, E. P. Tsatsua, & A. Astashkina, 2017).
Polymer Synthesis and Properties : Hsiao, Chin‐Ping Yang, and Shin-Hung Chen (2000) in "Polymer" synthesized ortho-linked polyamides derived from 4-tert-butylcatechol, demonstrating high thermal stability, making them suitable for transparent, flexible, and tough films with high glass transition temperatures (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Degradation in Lithium-Ion Batteries : Chen and Amine (2007) in "Electrochimica Acta" identified the irreversible degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene in LiFePO4-based lithium-ion batteries, linked to the decomposition of O-C bonds in alkoxy substitution groups (Zonghai Chen & K. Amine, 2007).
Synthesis of Allylic Alcohols : Habashita et al. (1997) in "Tetrahedron Letters" developed a one-pot method to efficiently synthesize non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols, with potential applications in the synthesis of key building blocks of C 30-C 37 botryococcenes (H. Habashita, T. Kawasaki, M. Akaji, H. Tamamura, T. Kimachi, N. Fujii, & T. Ibuka, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4S/c1-11-5-7-12(8-6-11)18(14,15)17-10-9-16-13(2,3)4/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQMVPLPIALKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-4-sulfonic acid 2-tert-butoxy ethyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

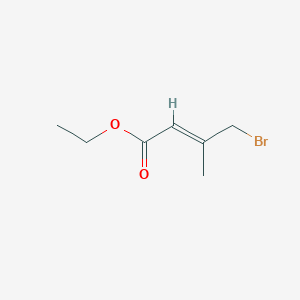
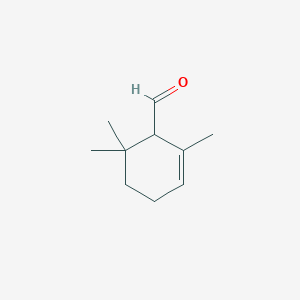
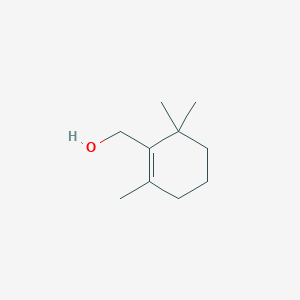
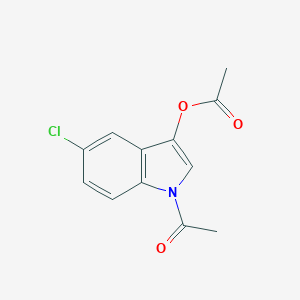
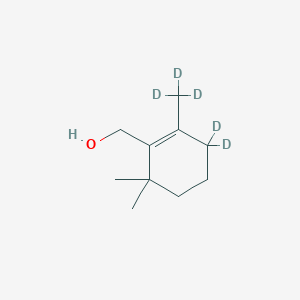
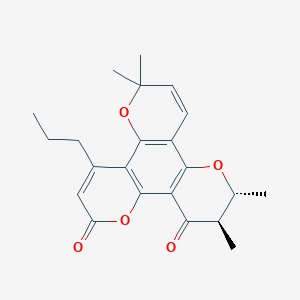




![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
